![molecular formula C18H21NO B2621252 3-[(Biphenyl-4-yloxy)methyl]piperidine CAS No. 802606-95-7](/img/structure/B2621252.png)
3-[(Biphenyl-4-yloxy)methyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Biphenyl-4-yloxy)methyl]piperidine is an organic compound with the molecular formula C18H21NO It is characterized by the presence of a piperidine ring attached to a biphenyl group through a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Biphenyl-4-yloxy)methyl]piperidine typically involves the following steps:
-
Formation of Biphenyl-4-yloxy Intermediate: : The initial step involves the preparation of the biphenyl-4-yloxy intermediate. This can be achieved through a Suzuki-Miyaura coupling reaction, where a biphenyl boronic acid reacts with a halogenated benzene derivative in the presence of a palladium catalyst and a base.
-
Attachment of Methylene Bridge: : The next step involves the introduction of a methylene bridge to the biphenyl-4-yloxy intermediate. This can be accomplished through a nucleophilic substitution reaction using a suitable methylene donor, such as formaldehyde or a methylene halide, under basic conditions.
-
Formation of Piperidine Ring: : The final step involves the cyclization of the intermediate to form the piperidine ring. This can be achieved through a reductive amination reaction, where the intermediate reacts with a primary amine in the presence of a reducing agent, such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-[(Biphenyl-4-yloxy)methyl]piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. Reactions are performed under inert atmospheres to prevent oxidation.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide, while electrophilic substitution reactions may involve reagents like sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Oxidation of this compound can yield biphenyl-4-yloxy ketones or alcohols.
Reduction: Reduction reactions can produce biphenyl-4-yloxy amines or alcohols.
Substitution: Substitution reactions can result in the formation of various biphenyl-4-yloxy derivatives with different functional groups.
科学研究应用
3-[(Biphenyl-4-yloxy)methyl]piperidine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the preparation of various derivatives and analogs.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is used in assays to investigate binding affinities and mechanisms of action.
Medicine: The compound is explored for its potential therapeutic properties. It is investigated as a lead compound in drug discovery programs targeting various diseases, including neurological disorders and cancers.
Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. It is also employed in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-[(Biphenyl-4-yloxy)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, the compound may act as an agonist or antagonist of certain receptors, influencing cellular responses and physiological processes.
相似化合物的比较
Similar Compounds
3-[(Biphenyl-4-yloxy)methyl]morpholine: This compound has a similar structure but contains a morpholine ring instead of a piperidine ring.
3-[(Biphenyl-4-yloxy)methyl]pyrrolidine: This compound features a pyrrolidine ring in place of the piperidine ring.
3-[(Biphenyl-4-yloxy)methyl]azepane: This compound has an azepane ring instead of a piperidine ring.
Uniqueness
3-[(Biphenyl-4-yloxy)methyl]piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the piperidine ring provides a different spatial arrangement and electronic environment compared to similar compounds with different ring systems. This uniqueness can influence the compound’s reactivity, binding affinities, and overall behavior in various applications.
属性
IUPAC Name |
3-[(4-phenylphenoxy)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-2-6-16(7-3-1)17-8-10-18(11-9-17)20-14-15-5-4-12-19-13-15/h1-3,6-11,15,19H,4-5,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVRKAYQQIZQKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
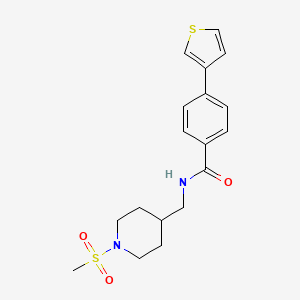
![5-[(2-Fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2621170.png)
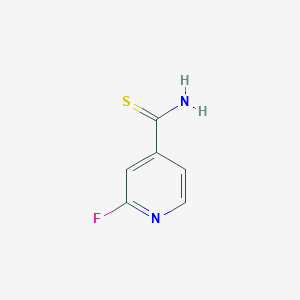
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2621178.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2621179.png)
![5-[4-(6-Cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2621180.png)


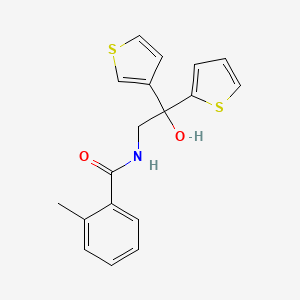
![2-(4-((5-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2621186.png)
![2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2621188.png)
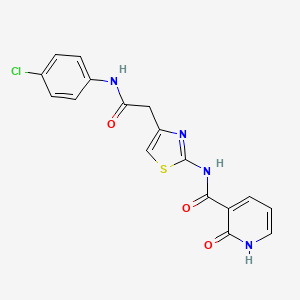
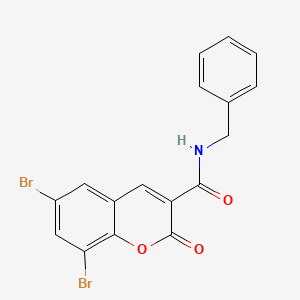
![1-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione](/img/structure/B2621191.png)
